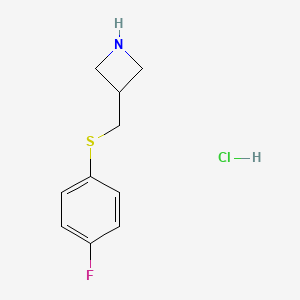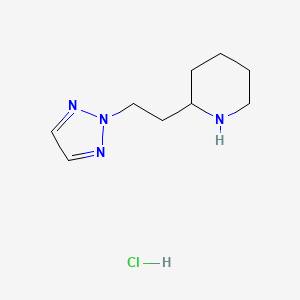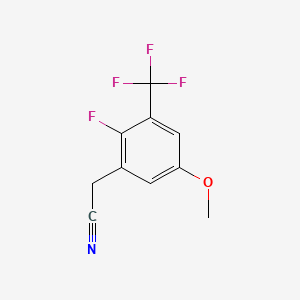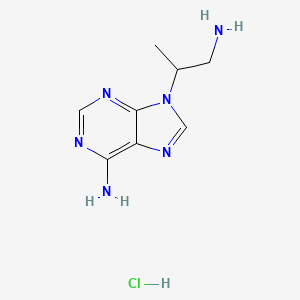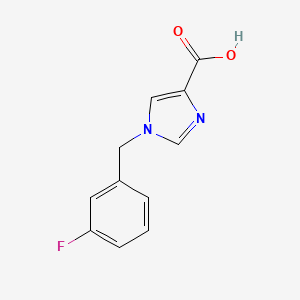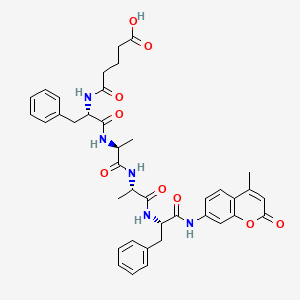
Glutaryl-Phe-Ala-Ala-Phe-AMC
説明
Glutaryl-Phe-Ala-Ala-Phe-AMC (GPAA) is a fine chemical and a useful building block in research . It is a high-quality, versatile scaffold that can be used as a reaction component or intermediate in the synthesis of complex compounds .
Synthesis Analysis
GPAA is a synthetic product . The product is soluble in DMSO at a concentration of 10 mM .Molecular Structure Analysis
The molecular formula of GPAA is C39H43N5O9 . Its molecular weight is 725.79 g/mol . The SMILES string representation of its structure isCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)CCCC(=O)O . Physical And Chemical Properties Analysis
GPAA has a density of 1.3±0.1 g/cm3 . Its boiling point is 1153.8±65.0 °C at 760 mmHg . The melting point is not available . The flash point is 651.6±34.3 °C .科学的研究の応用
Neuroscience Research
Glutaryl-Phe-Ala-Ala-Phe-AMC is utilized in neuroscience to study the activity of neprilysin, an enzyme involved in the degradation of amyloid-beta peptides . This is particularly relevant in Alzheimer’s disease research, where the accumulation of amyloid-beta is a hallmark of the disease. By using this compound, researchers can investigate the efficacy of potential therapeutic agents that target neprilysin to enhance its activity and potentially reduce amyloid-beta levels.
Cancer Research
In cancer research, this peptide is used to investigate the role of proteasomes, which are protein complexes that degrade unneeded or damaged proteins . Proteasomes are involved in regulating the cell cycle, apoptosis, and cancer development. Glutaryl-Phe-Ala-Ala-Phe-AMC serves as a substrate to measure proteasome activity, helping in the development of new cancer treatments that aim to modulate this activity.
Cardiovascular Studies
Researchers use Glutaryl-Phe-Ala-Ala-Phe-AMC to study enzymes like neprilysin in the context of cardiovascular diseases . Neprilysin is known to degrade natriuretic peptides, which are involved in blood pressure regulation and fluid balance. Understanding how neprilysin inhibitors work can lead to the development of novel treatments for hypertension and heart failure.
Metabolic Disorder Investigations
This compound is instrumental in studying metabolic enzymes that may play a role in disorders such as diabetes and obesity . By examining how these enzymes process Glutaryl-Phe-Ala-Ala-Phe-AMC, researchers can gain insights into their function and regulation, which could lead to new strategies for managing metabolic diseases.
Pharmaceutical Development
In the pharmaceutical industry, Glutaryl-Phe-Ala-Ala-Phe-AMC is used to screen for and characterize the activity of drug candidates, especially those targeting proteolytic enzymes . It helps in understanding the pharmacodynamics of new drugs and optimizing their efficacy and specificity.
Environmental Science
The safety and environmental impact of chemicals like Glutaryl-Phe-Ala-Ala-Phe-AMC are assessed to ensure they do not pose a risk to ecosystems or human health . Studies focus on its biodegradability, toxicity, and potential accumulation in the environment.
Food and Nutrition
In the field of food science, peptides similar to Glutaryl-Phe-Ala-Ala-Phe-AMC are studied for their potential health benefits, such as their role in reducing cholesterol levels or acting as antioxidants . Understanding how these peptides are absorbed and metabolized can lead to the development of functional foods with health-promoting properties.
Material Science
While not directly related to Glutaryl-Phe-Ala-Ala-Phe-AMC, peptides and protease substrates are often used in material science to develop smart materials that respond to environmental stimuli, such as changes in pH or temperature . These materials have potential applications in drug delivery systems and tissue engineering.
Safety And Hazards
GPAA should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
特性
IUPAC Name |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N5O9/c1-23-19-35(48)53-32-22-28(17-18-29(23)32)42-39(52)31(21-27-13-8-5-9-14-27)44-37(50)25(3)40-36(49)24(2)41-38(51)30(20-26-11-6-4-7-12-26)43-33(45)15-10-16-34(46)47/h4-9,11-14,17-19,22,24-25,30-31H,10,15-16,20-21H2,1-3H3,(H,40,49)(H,41,51)(H,42,52)(H,43,45)(H,44,50)(H,46,47)/t24-,25-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUFBMRNNFJYCQ-FRGOEROOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaryl-Phe-Ala-Ala-Phe-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



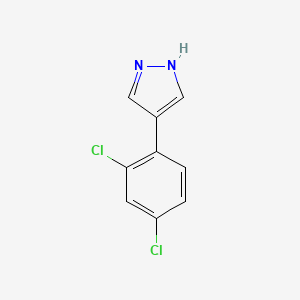

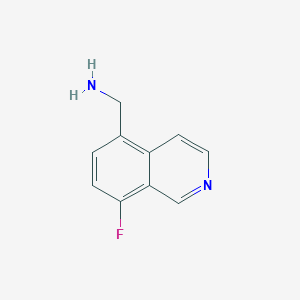
![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)

![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)
